Acetamide,N-1H-benzo[D]imidazol-1-YL-
Description
Significance of Heterocyclic Architectures in Chemical Biology
Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, form the largest and most diverse family of organic compounds. derpharmachemica.comijnrd.org The most common heteroatoms are nitrogen, oxygen, and sulfur. derpharmachemica.comijnrd.org Their prevalence in nature is vast, forming the core structures of essential biomolecules such as DNA, RNA, hemoglobin, chlorophyll, and various vitamins and enzymes. derpharmachemica.comnveo.org This fundamental role in biological systems has made them a focal point for research in medicinal chemistry and drug discovery. ijnrd.org
The significance of heterocyclic architectures lies in their ability to present a three-dimensional arrangement of functional groups that can interact with biological targets like enzymes and receptors with high specificity and affinity. nih.gov This structural diversity allows for the fine-tuning of pharmacological properties. Consequently, a large percentage of pharmaceuticals on the market contain heterocyclic rings. ijnrd.org These compounds have been developed to treat a wide spectrum of diseases, exhibiting activities such as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. derpharmachemica.com The benzimidazole (B57391) nucleus, in particular, is a key component in many clinically used drugs. nih.gov
The N-1H-benzo[D]imidazol-1-YL-Acetamide Moiety: A Versatile Chemical Scaffold
The N-1H-benzo[D]imidazol-1-YL-acetamide moiety combines the structural features of benzimidazole and acetamide (B32628). Benzimidazole itself is considered a "privileged" structure in medicinal chemistry due to its ability to bind to a variety of biological targets. nih.govimpactfactor.org Its structural similarity to naturally occurring purines allows it to interact with biomolecules in a similar fashion. researchgate.net The fusion of a benzene (B151609) ring with an imidazole (B134444) ring provides a stable aromatic system that can be readily functionalized at various positions, allowing for the creation of large libraries of derivatives. impactfactor.org
The acetamide group provides a flexible linker and hydrogen bonding capabilities, which are crucial for molecular recognition at the active sites of enzymes and receptors. The combination of the rigid benzimidazole core and the flexible acetamide side chain creates a versatile scaffold that has been extensively explored for various therapeutic applications.
Research has demonstrated that derivatives of the benzimidazole-acetamide scaffold possess a wide range of pharmacological activities. These include potential applications as anticancer, neuroprotective, and antimicrobial agents. The versatility of this scaffold allows medicinal chemists to synthesize derivatives with tailored properties to target specific biological pathways.
Table 1: Selected Biological Activities of Benzimidazole-Acetamide Derivatives
| Derivative Class | Biological Activity | Target/Mechanism of Action | Reference |
| N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides | Anticancer | Induction of apoptosis in HepG2 cells, strong binding to Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). | elsevierpure.comgelisim.edu.tr |
| Benzimidazole containing acetamide derivatives | Neuroprotective | Attenuation of neuroinflammation and oxidative stress. | nih.govacs.orgnih.govzu.ac.ae |
| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides | Antimicrobial, Anticancer, Antitubercular | Not specified. | researchgate.net |
| 2-(1H-benzo[d]imidazol-1-yl)acetamide derivatives | Antibacterial | Effective against Gram-positive and Gram-negative bacteria. | jetir.org |
| 1H-benzo[d]imidazole derivatives | Anticancer | Inhibition of human topoisomerase I. | acs.orgnih.gov |
Research Trajectory and Potential Research Directions for this Compound Class
The research trajectory for benzimidazole-acetamide derivatives has been dynamic, with a significant focus on their therapeutic potential. Early research often focused on the synthesis and basic biological screening of these compounds. More recent studies have delved deeper into their mechanisms of action, utilizing techniques like molecular docking to understand their interactions with specific biological targets. nih.govelsevierpure.comacs.org
A prominent area of investigation is their application as anticancer agents . Studies have shown that certain derivatives can induce apoptosis in cancer cell lines and interact with key targets like vascular endothelial growth factor receptor 2 (VEGFR2) and human topoisomerase I. elsevierpure.comgelisim.edu.tracs.orgnih.gov Future research in this area could focus on optimizing the structure of these compounds to enhance their potency and selectivity for cancer cells, potentially leading to the development of new chemotherapeutic agents with fewer side effects.
Another significant research avenue is their potential as neuroprotective agents . Several studies have highlighted the ability of benzimidazole-acetamide derivatives to mitigate neuroinflammation and oxidative stress, which are key factors in neurodegenerative diseases. nih.govacs.orgnih.govzu.ac.aenih.gov Further investigations could explore their efficacy in various models of neurodegeneration and elucidate the specific signaling pathways involved. This could pave the way for novel treatments for conditions like Alzheimer's and Parkinson's disease.
The antimicrobial properties of this compound class also warrant further exploration. researchgate.netjetir.org With the rising threat of antibiotic resistance, the development of new antimicrobial agents is a global health priority. Research into benzimidazolyl acetamide derivatives has shown activity against both Gram-positive and Gram-negative bacteria. jetir.org Future work could involve creating and screening a broader range of derivatives to identify compounds with potent and broad-spectrum antimicrobial activity. Quantitative structure-activity relationship (QSAR) studies could also be employed to design more effective antimicrobial compounds. jetir.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(benzimidazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-7(13)11-12-6-10-8-4-2-3-5-9(8)12/h2-6H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAQRNLVTGMJGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN1C=NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for Acetamide, N 1h Benzo D Imidazol 1 Yl and Its Analogues
Approaches to Benzimidazole (B57391) Core Formation
The construction of the benzimidazole nucleus is the foundational step in the synthesis of the target compounds. Two primary strategies dominate this field: condensation-based cyclization reactions and oxidative cyclization protocols.
Condensation-Based Cyclization Reactions
Condensation reactions, particularly the Phillips and Weidenhagen methods, represent the most classical and widely employed routes to the benzimidazole core. These methods typically involve the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or an aldehyde.
The Phillips reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, often with heating. This method is versatile and accommodates a wide range of aliphatic and aromatic carboxylic acids, leading to the formation of 2-substituted benzimidazoles. walshmedicalmedia.comorganic-chemistry.org For instance, the reaction of o-phenylenediamine with acetic acid in the presence of a mineral acid like hydrochloric acid yields 2-methyl-1H-benzimidazole. walshmedicalmedia.com
The Weidenhagen synthesis , on the other hand, utilizes an aldehyde as the carbonyl source. The reaction of o-phenylenediamine with an aldehyde, often in the presence of a catalyst and an oxidizing agent, affords the corresponding 2-substituted benzimidazole. tsijournals.com Various catalysts, including ammonium (B1175870) chloride, have been effectively used to promote this condensation. tsijournals.com The reaction conditions can often be milder compared to the Phillips synthesis.
Modern variations of these condensation reactions have been developed to improve yields, shorten reaction times, and employ more environmentally benign conditions. Microwave-assisted synthesis, for example, has been shown to significantly accelerate the condensation of o-phenylenediamines with both carboxylic acids and aldehydes. nih.gov The use of solid acid catalysts and solvent-free conditions are other notable advancements in this area. nih.gov
Table 1: Comparison of Condensation-Based Cyclization Reactions for Benzimidazole Synthesis
| Method | Carbonyl Source | Typical Catalyst/Reagent | Reaction Conditions | Advantages | Disadvantages |
| Phillips Reaction | Carboxylic Acid | Mineral Acids (e.g., HCl) | Heating | Wide substrate scope | Often requires high temperatures |
| Weidenhagen Reaction | Aldehyde | Various (e.g., NH4Cl, p-TsOH) | Often milder than Phillips | Milder conditions | May require an oxidizing agent |
| Microwave-Assisted | Carboxylic Acid or Aldehyde | Various | Microwave irradiation | Rapid reaction times, higher yields | Requires specialized equipment |
| Solvent-Free | Carboxylic Acid or Aldehyde | Solid acid catalysts | Heating | Environmentally friendly | Substrate solubility can be an issue |
Oxidative Cyclization Protocols
Oxidative cyclization methods provide an alternative and often efficient route to the benzimidazole core. These protocols typically involve the reaction of o-phenylenediamine with an aldehyde, followed by in-situ oxidation of the resulting dihydrobenzimidazole intermediate. A variety of oxidizing agents have been successfully employed for this purpose.
For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been used as an effective oxidant in the condensation of o-phenylenediamines with various arylaldehydes under microwave irradiation, leading to high yields of 2-substituted benzimidazoles in short reaction times. benthamscience.com Other oxidizing systems, such as hydrogen peroxide in the presence of an acid or a catalyst like titanium dioxide, have also been reported to promote this transformation efficiently. nih.gov
A notable advantage of some oxidative cyclization protocols is the use of molecular oxygen from the air as the terminal oxidant, which represents a green and sustainable approach. Catalysts such as cobalt nanocomposites have been shown to facilitate this aerobic oxidation. nih.gov
Table 2: Selected Oxidative Cyclization Protocols for Benzimidazole Synthesis
| Oxidizing Agent | Catalyst/Conditions | Substrates | Key Features |
| DDQ | Microwave irradiation, Acetonitrile (B52724) | o-Phenylenediamine, Arylaldehydes | High yields, short reaction times |
| H2O2/HCl | Acetonitrile, Room temperature | o-Phenylenediamine, Aryl aldehydes | Mild conditions, simple work-up |
| Air (O2) | Cobalt nanocomposite | o-Phenylenediamine, Aldehydes | Green and sustainable |
| Na2S2O5 | Ethanol (B145695)/Water | o-Phenylenediamine, Aromatic aldehydes | Mild conditions, good yields |
Introduction and Functionalization of the N1-Acetamide Moiety
Once the benzimidazole core is established, the next critical step is the introduction of the N1-acetamide group. This can be achieved through two primary pathways: N-alkylation followed by further functionalization, or direct acylation and subsequent amide bond formation.
N-Alkylation Pathways
A common strategy involves the initial N-alkylation of the benzimidazole ring with a suitable two-carbon synthon bearing a leaving group. A frequently used reagent for this purpose is an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, in a polar aprotic solvent like DMF or acetone. This reaction yields an ethyl 2-(1H-benzimidazol-1-yl)acetate intermediate.
Subsequent amidation of the ester intermediate with ammonia (B1221849) or an appropriate amine leads to the desired N-acetamide derivative. This two-step approach is versatile and allows for the introduction of various substituents on the amide nitrogen by using different amines in the final step.
Alternatively, direct alkylation with 2-chloroacetamide (B119443) can be employed to introduce the acetamide (B32628) moiety in a single step. This reaction is also typically performed in the presence of a base.
Acylation and Amide Bond Formation Methods
Direct N-acylation of the benzimidazole ring with an acetylating agent is another viable route. Reagents such as acetyl chloride or acetic anhydride (B1165640) can be used for this purpose. nih.gov The reaction is often carried out in the presence of a base to neutralize the acid generated during the reaction. For instance, the acylation of a benzimidazole alkali metal salt with acetyl chloride in an inert solvent has been reported.
Another approach involves the synthesis of 2-(1H-benzo[d]imidazol-2-yl)acetic acid, which can then be coupled with an amine using standard amide bond-forming reagents like HATU and DIEA to furnish the target acetamide derivatives. This method is particularly useful for creating a library of analogues with diverse substituents on the amide nitrogen.
Table 3: Methods for Introducing the N1-Acetamide Moiety
| Method | Reagents | Key Intermediate | Key Features |
| N-Alkylation/Amidation | 1. Ethyl haloacetate, Base2. Ammonia or Amine | Ethyl 2-(1H-benzimidazol-1-yl)acetate | Versatile for amide derivatization |
| Direct N-Alkylation | 2-Chloroacetamide, Base | - | Single-step introduction of acetamide |
| Direct N-Acylation | Acetyl chloride or Acetic anhydride, Base | - | Direct formation of the N-acetyl group |
| Amide Coupling | 2-(1H-benzo[d]imidazol-2-yl)acetic acid, Amine, Coupling agents | - | Allows for diverse amide substituents |
Systematic Derivatization and Substituent Introduction
The generation of analogues of Acetamide, N-1H-benzo[D]imidazol-1-YL- for structure-activity relationship (SAR) studies necessitates strategies for the systematic introduction of substituents at various positions of the molecule. This can involve modifications of the starting materials before the benzimidazole ring formation or derivatization of the pre-formed N-benzimidazolyl acetamide scaffold.
Substituents on the benzene (B151609) ring of the benzimidazole core are typically introduced by using appropriately substituted o-phenylenediamines as starting materials. For example, the use of 4-nitro-o-phenylenediamine (B140028) or 4-chloro-o-phenylenediamine in the condensation reaction leads to the corresponding 5-nitro- or 5-chloro-benzimidazole derivatives. These groups can then be subjected to further chemical transformations to introduce a wider range of functionalities.
The 2-position of the benzimidazole ring can be functionalized by choosing the appropriate carboxylic acid or aldehyde in the initial condensation step. nih.gov For instance, using a substituted benzaldehyde (B42025) will result in a 2-aryl benzimidazole derivative.
The acetamide side chain also offers opportunities for derivatization. As mentioned in section 2.2.1, the two-step N-alkylation/amidation approach allows for the introduction of a wide variety of substituents on the amide nitrogen by using different primary or secondary amines in the final amidation step. Furthermore, the methylene (B1212753) group of the acetamide moiety can potentially be a site for further functionalization, although this is less commonly reported.
The synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives has been explored, demonstrating the feasibility of combining substitutions on both the benzimidazole ring and the N1-side chain. These studies highlight the modular nature of the synthetic strategies, allowing for the systematic exploration of the chemical space around the Acetamide, N-1H-benzo[D]imidazol-1-YL- scaffold.
Modification of the Acetamide Nitrogen Substituent
Modification of the substituent on the acetamide nitrogen in the context of N-(1H-benzo[d]imidazol-1-yl)acetamide analogues typically involves synthesizing derivatives where the benzimidazole ring itself is substituted or by altering the groups on the exocyclic nitrogen of related aminobenzimidazole acetamides.
For instance, a common strategy involves the acylation of 2-aminobenzimidazole (B67599). In one study, 2-aminobenzimidazole was reacted with 2-chloroacetyl chloride in the presence of a base to yield N-(1H-benzo[d]imidazol-2-yl)-2-chloroacetamide. This intermediate serves as a versatile platform for further modification. The chloro group on the acetamide moiety is readily displaced by various nucleophiles, such as substituted piperazines, to generate a library of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides. elsevierpure.com This approach effectively modifies the group attached to the acetamide nitrogen by extending the chain with a piperazine (B1678402) linker.
Another approach involves the synthesis of N-acylbenzotriazoles, which are stable and efficient acylating agents. organic-chemistry.org These reagents can be used to acylate a variety of amines, including substituted anilines, which can then be used to construct the benzimidazole ring or be coupled to a benzimidazole precursor. This method allows for significant diversity in the "substituent" on the acetamide nitrogen. Greener approaches using benzotriazole (B28993) chemistry for the N-acylation of amines in water, under both room temperature and microwave conditions, have also been developed, highlighting the move towards more environmentally benign syntheses. nih.gov
Substitutions on the Phenyl Ring of the Benzimidazole Core
Introducing substituents onto the phenyl ring of the benzimidazole core is a critical strategy for tuning the physicochemical and biological properties of the final compound. These substitutions can be made either on the o-phenylenediamine starting material before cyclization or on the benzimidazole ring post-formation.
Research has shown that both electron-donating and electron-withdrawing groups can be incorporated. For example, methoxy-substituted and halogen (chloro- or fluoro-) substituted phenyl moieties on N-arylamidoxime precursors participate effectively in one-pot acylation-cyclization reactions to yield the corresponding substituted benzimidazoles with high yields (85-95%). nih.govacs.org Similarly, the synthesis of 1,2-disubstituted benzimidazoles has been achieved using various substituted benzaldehydes and N-substituted-o-phenylenediamines. Good yields were reported for aldehydes containing electron-withdrawing groups like p-chloro, p-fluoro, and p-nitro, as well as electron-donating groups such as p-methyl and p-methoxy. nih.gov
A multi-step synthesis to produce N-substituted piperazin-1-yl benzene-1,2-diamine derivatives starts with 5-chloro-2-nitroacetanilide, demonstrating the introduction of both chloro and nitro groups onto the phenyl ring at an early stage. acs.org These precursors are then cyclized to form the desired substituted benzimidazole derivatives. The synthesis of 6-methyl-1,2-diphenyl-1H-benzo[d]imidazole and 2-(4-chlorophenyl)-1-phenyl-1H-benzo[d]imidazole further illustrates the versatility of incorporating alkyl and halogen substituents. rsc.org
| Compound Name | Substituent on Phenyl Ring | Starting Material/Method | Reference |
| Methoxy-substituted benzimidazole | Methoxy (B1213986) | N-arylamidoxime with methoxy group | nih.gov, acs.org |
| Chloro/Fluoro-substituted benzimidazole | Chloro, Fluoro | N-arylamidoxime with halogen group | nih.gov, acs.org |
| 6-Methyl-1,2-diphenyl-1H-benzo[d]imidazole | Methyl | Substituted o-phenylenediamine | rsc.org |
| 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole | Chloro | Substituted benzaldehyde | rsc.org |
| 5-Nitro-1-oxiranylmethyl-1H-benzimidazole | Nitro | 4-nitro-o-phenylenediamine | researchgate.net |
| 5,6-Dibromobenzimidazole derivatives | Bromo | 5,6-dibromobenzimidazole | nih.gov |
Alterations to the Linker Unit
The acetamide group (-NHCOCH₃) in the title compound acts as a linker between the benzimidazole core and a terminal group (in this case, a hydrogen). Altering this linker is a key strategy for creating analogues. This can involve changing the length of the alkyl chain, replacing the methyl group with aryl or other functional groups, or substituting the entire acetamide moiety with a different acyl group.
A common modification is the use of different acylating agents. Instead of acetyl chloride or acetic anhydride, reagents like benzoyl chloride can be used to introduce a benzoyl group, resulting in N-benzoylbenzimidazole derivatives. organic-chemistry.org The use of 2-chloroacetyl chloride is particularly useful as it introduces a reactive handle for further functionalization, as seen in the synthesis of N-(1H-benzo[d]imidazol-2-yl)-2-chloroacetamide. elsevierpure.com The subsequent reaction of this intermediate with various amines or other nucleophiles effectively elongates and modifies the linker unit. elsevierpure.com
Furthermore, research into the synthesis of 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides demonstrates a more complex linker. nih.gov Here, the synthesis starts with the reaction of p-aminobenzoic acid with chloroacetyl chloride. The resulting product is then reacted with 2-mercaptobenzimidazole, creating a linker that incorporates a thioether bond and an additional substituted benzamide (B126) group. nih.gov This highlights the extensive possibilities for creating complex linker units tailored for specific applications.
Optimization of Reaction Conditions and Yields
The efficiency of synthesizing Acetamide, N-1H-benzo[D]imidazol-1-YL- and its analogues is highly dependent on the reaction conditions. Key parameters that are frequently optimized include the choice of base, solvent, temperature, and the use of catalysts or alternative energy sources like microwave irradiation.
The choice of base is critical for the deprotonation of the benzimidazole nitrogen, facilitating the nucleophilic attack on the acylating agent. A wide array of bases has been studied, including inorganic bases like potassium carbonate (K₂CO₃), sodium hydride (NaH), and sodium bicarbonate (NaHCO₃), and organic bases such as triethylamine (B128534) (Et₃N), N,N-diisopropylethylamine (DIPEA), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov One optimization study for a one-pot acylation-cyclization found that DBU in refluxing chlorobenzene (B131634) gave significantly higher yields (over 89%) compared to DIPEA or potassium hydroxide. acs.org For N-alkylation reactions, a related process, reactions without an external base gave poor yields (53-60%), whereas systems like K₂CO₃-DMF and Et₃N-acetone proved more effective. nih.gov
The solvent also plays a pivotal role. Polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile (MeCN) are commonly used. nih.govresearchgate.net However, studies have shown that reactions can be performed in a range of solvents from dioxane to THF and even under solvent-free conditions, which can offer environmental benefits and sometimes improved yields. nih.govnih.gov For instance, the alkylation of benzimidazole with 2,4-dichlorophenacyl chloride was performed under solvent-free conditions with conventional heating to yield 88% and with microwave irradiation to achieve a 93% yield. nih.gov The use of polar protic solvents like methanol (B129727) and ethanol has also been shown to be effective, with one study finding a methanol/cobalt(II) acetylacetone (B45752) system to be optimal, yielding up to 97% of the product. ijprajournal.com
Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions and improving yields. The synthesis of 1,2-disubstituted benzimidazoles under solvent-free conditions using microwave irradiation and a catalytic amount of Er(OTf)₃ was shown to be highly efficient and selective. nih.gov Similarly, N-acylation of anilines in water was optimized under microwave irradiation at 50°C, significantly reducing reaction times from 1-2 hours to 15-20 minutes compared to conventional heating. nih.govresearchgate.net
| Reaction Type | Base | Solvent | Conditions | Yield | Reference |
| N-alkylation | K₂CO₃ | MeCN | Reflux | 28% | nih.gov |
| N-alkylation | NaHCO₃ | MeCN | Reflux, 24h | "Best results" | nih.gov |
| N-alkylation | None | - | - | 53-60% | nih.gov |
| Acylation-Cyclization | DIPEA | PhCl | 132°C | Moderate | acs.org |
| Acylation-Cyclization | DBU | PhCl | 132°C | >89% | acs.org |
| Benzimidazole Synthesis | Er(OTf)₃ (1 mol%) | Solvent-free | MW, 100°C, 5-15 min | High | nih.gov |
| N-acylation | - | Water | MW, 50°C, 15-20 min | "Best outcomes" | nih.gov, researchgate.net |
| Benzimidazole Synthesis | Cobalt(II) acetylacetone | Methanol | Room Temp | 97% | ijprajournal.com |
Table of Compounds
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, and 2D NMR)
NMR spectroscopy is the cornerstone of molecular structure elucidation. For Acetamide (B32628), N-1H-benzo[d]imidazol-1-yl-, ¹H and ¹³C NMR would provide definitive proof of its structure.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the benzimidazole (B57391) ring system and the acetyl group. The aromatic region would likely display a complex multiplet pattern for the four protons on the benzene (B151609) ring. The imidazolyl proton (at the C2 position) would appear as a singlet. The methyl protons of the acetamide group would also present as a sharp singlet, typically in the upfield region.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule. This would include four distinct signals for the aromatic carbons of the benzimidazole moiety, a signal for the C2 carbon of the imidazole (B134444) ring, and signals for the carbonyl and methyl carbons of the acetamide group.
While specific chemical shift values and coupling constants are not available, analysis of related compounds, such as N-(1H-benzimidazol-2-yl) acetamide, provides a reference for the expected spectral regions. elsevierpure.comresearchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers. For Acetamide, N-1H-benzo[d]imidazol-1-yl-, the spectrum would be expected to exhibit characteristic absorption bands.
Key expected vibrational bands include:
C=O stretch: A strong absorption band for the amide carbonyl group, typically found in the region of 1650-1700 cm⁻¹.
N-H bend/C-N stretch: Vibrations associated with the imidazole ring and the amide linkage would appear in the fingerprint region (below 1600 cm⁻¹).
Aromatic C-H stretch: Signals above 3000 cm⁻¹ corresponding to the protons on the benzene ring.
Aromatic C=C stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
Aliphatic C-H stretch: Absorption from the methyl group of the acetamide moiety, typically just below 3000 cm⁻¹.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and structural features of a compound through ionization and analysis of the mass-to-charge ratio (m/z) of the resulting ions. The nominal molecular weight of Acetamide, N-1H-benzo[d]imidazol-1-yl- is approximately 175.19 g/mol . The high-resolution mass spectrum (HRMS) would be used to confirm the elemental composition. Analysis of the fragmentation pattern would help to further confirm the structure, likely showing characteristic losses of the acetyl group and fragmentation of the benzimidazole ring.
X-ray Crystallography for Solid-State Molecular Geometry
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. If a suitable crystal of Acetamide, N-1H-benzo[d]imidazol-1-yl- could be grown, this technique would yield precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. This would unambiguously determine the connectivity and conformation of the molecule. While crystallographic data exists for many complex benzimidazole derivatives, no specific data for the title compound was found. researchgate.net
Chromatographic Purity Assessment (e.g., Thin-Layer Chromatography)
Chromatographic techniques are essential for assessing the purity of a compound. Thin-Layer Chromatography (TLC) is a common, rapid method used to monitor the progress of chemical reactions and check for impurities. For Acetamide, N-1H-benzo[d]imidazol-1-yl-, a TLC analysis would involve spotting the compound on a stationary phase (like silica gel) and developing it with a suitable mobile phase (a solvent or mixture of solvents). The purity would be assessed by the presence of a single spot. The retention factor (Rf) value would be characteristic for the compound in that specific solvent system. High-Performance Liquid Chromatography (HPLC) would be used for more quantitative purity analysis.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Energetics (e.g., DFT)
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. These calculations are fundamental to understanding the geometry, stability, and reactivity of compounds like Acetamide (B32628), N-1H-benzo[d]imidazol-1-yl-.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For benzimidazole (B57391) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or higher, are employed to determine optimized geometrical parameters such as bond lengths, bond angles, and dihedral angles.
In a study of a related N-substituted benzimidazole, the optimized structure revealed the planarity of the benzimidazole ring system and the orientation of the substituent groups. Conformational analysis of such molecules is critical as different conformers can exhibit varying energies and biological activities. For instance, the rotation around single bonds connecting the acetamide group to the benzimidazole ring would lead to different conformers, and computational methods can identify the most stable (lowest energy) conformation.
Interactive Data Table: Predicted Geometrical Parameters for a Benzimidazole Core (Note: This table represents typical values for a benzimidazole core structure derived from DFT calculations on related molecules, as specific data for Acetamide, N-1H-benzo[d]imidazol-1-yl- is not available.)
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311G(d,p)) |
| Bond Length | C=O | ~1.22 Å |
| Bond Length | C-N (amide) | ~1.36 Å |
| Bond Length | N-C (imidazole) | ~1.38 Å |
| Bond Angle | O=C-N | ~123° |
| Bond Angle | C-N-C (imidazole) | ~108° |
| Dihedral Angle | C-N-C=O | Varies with conformation |
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is pivotal in describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity.
For benzimidazole-thiazole hybrids, DFT calculations have been used to determine HOMO and LUMO energies. The HOMO is often localized on the electron-rich benzimidazole ring, while the LUMO may be distributed across the substituent groups. This distribution helps in identifying the sites susceptible to electrophilic and nucleophilic attack.
Interactive Data Table: Representative FMO Energies for Benzimidazole Derivatives (Note: Values are illustrative based on studies of similar compounds.)
| Parameter | Energy (eV) |
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | -0.8 to -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |
Vibrational Wavenumber Predictions
Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the observed experimental spectral bands to specific molecular vibrations, such as stretching, bending, and wagging of different functional groups.
For N-substituted benzimidazole derivatives, calculated vibrational spectra have shown good agreement with experimental FT-IR and FT-Raman spectra after applying appropriate scaling factors to account for systematic errors in the calculations. For example, the characteristic C=O stretching frequency of the acetamide group and the C-N stretching of the imidazole (B134444) ring can be accurately predicted.
Interactive Data Table: Predicted vs. Experimental Vibrational Frequencies for a Related Benzimidazole Derivative (Note: This table illustrates the correlation typically observed for similar structures.)
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) |
| N-H Stretch (imidazole) | ~3435 | ~3440 |
| C-H Stretch (aromatic) | ~3100 | ~3105 |
| C=O Stretch (amide) | ~1680 | ~1682 |
| C=N Stretch (imidazole) | ~1620 | ~1625 |
| C-S Stretch | ~773 | ~780 |
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions (In Silico)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Derivatives of 2-thio-benzimidazole acetamide have been docked into the active site of cyclin-dependent kinase-8 (CDK8) to explore their potential as anticancer agents. Similarly, N-(1H-benzo[d]imidazol-2-yl) acetamide derivatives have been studied for their interactions with various receptors. These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the receptor's active site, which are quantified by a docking score or binding energy.
Molecular dynamics (MD) simulations further refine the understanding of ligand-receptor interactions by simulating the movement of atoms over time. MD simulations can assess the stability of the docked complex, revealing how the ligand and receptor adapt to each other's presence. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to determine the stability of the complex.
Prediction of Molecular Properties and Theoretical Descriptors
Computational methods can predict a wide range of molecular properties and descriptors that are important for understanding a molecule's behavior. These include electronic properties like dipole moment and polarizability, as well as physical properties like solvent-accessible surface area (SASA).
These descriptors are valuable in Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate the chemical structure of compounds with their biological activity. For instance, the polarizability of a molecule can influence its interactions with biological targets, while SASA is related to how a molecule interacts with its solvent environment.
Interactive Data Table: Theoretically Predicted Molecular Descriptors (Note: These values are typical for molecules of similar size and composition.)
| Descriptor | Predicted Value |
| Dipole Moment | 2.0 - 4.0 Debye |
| Polarizability | 20 - 30 ų |
| Solvent-Accessible Surface Area (SASA) | 300 - 400 Ų |
Correlation of Theoretical Predictions with Experimental Observations
A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For Acetamide, N-1H-benzo[d]imidazol-1-yl- and its analogs, this involves comparing calculated properties with those measured in the laboratory.
For example, predicted vibrational spectra (FT-IR, Raman) are often compared with recorded spectra to confirm the molecular structure. The calculated electronic transitions from Time-Dependent DFT (TD-DFT) can be correlated with experimental UV-Vis absorption spectra to understand the electronic excitations within the molecule. In drug design, a strong correlation between predicted binding affinities from molecular docking and experimentally determined inhibitory concentrations (e.g., IC50 values) can validate the computational model and provide confidence in its predictive power for new, untested compounds.
Mechanistic Investigations of Biological Interactions in Vitro and Biochemical Focus
Enzyme Inhibition Studies
Derivatives of N-1H-benzo[d]imidazol-1-yl-acetamide have been investigated for their inhibitory effects on several key enzymes, demonstrating a broad spectrum of potential therapeutic applications.
Inosine Monophosphate Dehydrogenase (IMPDH): Benzimidazole-based molecules are recognized as potent inhibitors of bacterial IMPDH, a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides. nih.gov The structure-activity relationship for these inhibitors highlights the importance of an acetamido linker at position one of the benzimidazole (B57391) scaffold for activity. nih.gov Modifications to this linker, such as the introduction of bulkier substitutions, have been shown to increase the inhibitory activity against bacterial IMPDH. nih.gov This makes the acetamide (B32628) group a key component in the design of novel antimicrobial agents targeting this enzyme. nih.gov
Acetylcholinesterase (AChE): Certain benzimidazole derivatives have shown notable inhibitory activity against acetylcholinesterase, an enzyme critical in the cholinergic nervous system. nih.gov One of the primary strategies for managing Alzheimer's disease involves the inhibition of cholinesterase enzymes to increase acetylcholine (B1216132) levels. nih.gov Studies have shown that benzimidazole-triazole derivatives can act as effective AChE inhibitors, with some compounds exhibiting more than 50% activity at a 10⁻⁴ M concentration. nih.gov Generally, these series of compounds display greater inhibitory activity against AChE compared to butyrylcholinesterase (BChE). nih.gov
Carbonic Anhydrase (CA): While many benzimidazole derivatives investigated as carbonic anhydrase inhibitors are sulfonamides, the broader benzimidazole scaffold is a key feature in potent inhibitors of several CA isoforms, including CA II and VII. nih.govnih.gov These enzymes are involved in numerous physiological processes, including pH control and fluid secretion. nih.gov The development of selective inhibitors for specific isoforms is a significant area of research. nih.gov
Lanosterol 14α-demethylase (CYP51): This enzyme is a critical component in the biosynthesis of cholesterol and a target for antifungal agents. rsc.org Dual inhibitors that target both fungal CYP51 and histone deacetylase (HDAC) have been designed based on a benzimidazole scaffold, showing potent activity against pathogenic fungi like Candida tropicalis and Cryptococcus neoformans. nih.gov
Table 1: Enzyme Inhibition by Benzimidazole Acetamide Derivatives
| Enzyme Target | Compound Class | Observed Activity |
|---|---|---|
| Inosine Monophosphate Dehydrogenase (IMPDH) | Benzimidazoles with acetamido linker | Potent inhibition of bacterial IMPDH nih.gov |
| Acetylcholinesterase (AChE) | Benzimidazole-triazole derivatives | Significant inhibition, with some compounds showing >50% activity at 10⁻⁴ M nih.gov |
| Carbonic Anhydrase (CA) | 2-substituted-benzimidazole-6-sulfonamides | Potent inhibition of various CA isoforms nih.gov |
| Lanosterol 14α-demethylase (CYP51) | CYP51/HDAC dual inhibitors | Potent in vitro and in vivo antifungal activity nih.gov |
Receptor Binding and Modulation Assays
The interaction of N-1H-benzo[d]imidazol-1-yl-acetamide derivatives with specific receptors has been a key area of study, particularly concerning inflammatory and neurological pathways.
P2Y14 Receptor (P2Y14R): The P2Y14 receptor, a G protein-coupled receptor activated by UDP-glucose, is implicated in numerous inflammatory diseases. nih.govresearchgate.net A series of N-substituted-acetamide derivatives have been identified as novel and potent P2Y14R antagonists. nih.gov One of the most potent compounds identified is I-17 (N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide), which exhibits an IC50 of 0.6 nM. nih.gov This compound demonstrated a strong binding ability to P2Y14R with high selectivity and was effective in inhibiting the inflammatory response in a model of acute gouty arthritis. nih.gov The development of such antagonists is considered a promising therapeutic strategy for various inflammatory conditions. researchgate.net
GABA-A Receptor: Benzimidazoles have been identified as allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. nih.govnih.gov These compounds can act as positive allosteric modulators, enhancing the effect of the neurotransmitter GABA, which leads to sedative, anxiolytic, and anticonvulsant effects. nih.govwikipedia.org For instance, the compound NS 11,394, a benzimidazole derivative, acts as a positive allosteric modulator with functional selectivity for different GABA-A receptor subtypes (α1, α2, α3, and α5). nih.gov Conversely, negative allosteric modulators can inhibit the receptor's function. wikipedia.org
Analysis of Molecular Target Engagement and Pathway Modulation
Beyond simple binding and inhibition, research has delved into the downstream cellular effects of these compounds, revealing modulation of key signaling pathways.
Derivatives of benzimidazole acetamide have been shown to attenuate neuroinflammation and oxidative stress. nih.gov In studies involving ethanol-induced neurodegeneration, treatment with specific benzimidazole containing acetamide derivatives ameliorated oxidative stress and memory impairment. nih.gov This neuroprotective effect was linked to the downregulation of neuroinflammatory markers. The compounds were found to reduce the elevated expression of tumor necrosis factor (TNF-α), nuclear factor κB (NF-κB), and cyclooxygenase-2 (COX2), key proteins in the inflammatory cascade. nih.gov
Furthermore, the potent P2Y14R antagonist, compound I-17, was found to decrease the release of inflammatory factors and inhibit cell pyroptosis by modulating the NOD-like receptor family pyrin domain-containing 3 (NLRP3)/gasdermin D (GSDMD) signaling pathway. nih.gov This indicates a specific molecular mechanism through which these compounds exert their anti-inflammatory effects.
Investigation of Antiproliferative Effects in Cellular Assays
A significant body of research has focused on the antiproliferative effects of N-1H-benzo[d]imidazol-1-yl-acetamide derivatives against various cancer cell lines.
A series of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides were synthesized and evaluated for their cytotoxic activity against human lung (A549) and liver (HepG2) cancer cells. elsevierpure.com The results showed that these compounds were generally more active against HepG2 cells. elsevierpure.com Specifically, compounds 4b and 4g displayed potent activity with IC50 values of 4.8 µM and 5.1 µM on HepG2 cells, respectively, and were found to induce apoptotic cell death. elsevierpure.com
Other studies have screened benzimidazole derivatives against the National Cancer Institute's panel of 60 human cancer cell lines. nih.govjcchems.com Certain molecules showed significant growth inhibition (GI50) in the micromolar to sub-micromolar range. nih.gov For example, compounds 11a, 12a, and 12b demonstrated GI50 values ranging from 0.16 to 3.6 μM across various cancer cells. nih.gov Compound 12b was also found to inhibit human topoisomerase I, suggesting a specific mechanism for its anticancer activity. nih.gov
Additionally, acetamide-based inhibitors of Heme Oxygenase-1 (HO-1), an enzyme overexpressed in many tumors, have shown promising anticancer activity. nih.gov Compounds were tested against prostate (DU145), lung (A549), and glioblastoma (U87MG, A172) cancer cells, with the best activity observed against U87MG cells. nih.gov
Table 2: Antiproliferative Activity of Benzimidazole Acetamide Derivatives
| Compound Series | Cell Line(s) | Potency (IC50/GI50) |
|---|---|---|
| N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides | HepG2 (Liver) | 4.8 µM (4b), 5.1 µM (4g) elsevierpure.com |
| N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides | A549 (Lung) | 56.9 µM (4b), 53.2 µM (4g) elsevierpure.com |
| Novel 1H-Benzo[d]imidazole Derivatives | NCI 60 Cell Line Panel | 0.16 to 3.6 μM (11a, 12a, 12b) nih.gov |
| 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(phenyl)benzamides | HCT116 (Colorectal) | 4.53 µM (N18), 5.85 µM (N9) researchgate.net |
| Acetamide-based HO-1 Inhibitors | U87MG (Glioblastoma) | Demonstrated best activity among tested lines nih.gov |
Studies on Quorum Sensing Inhibition
Quorum sensing (QS) is a system of cell-to-cell communication in bacteria that regulates virulence and biofilm formation, making it an attractive target for antimicrobial strategies. mdpi.com Benzimidazole derivatives have been identified as potential QS inhibitors.
Research into comprehensive molecular dynamics simulations has shown that certain benzimidazole derivatives can act as inhibitors of the LasR protein, a key QS regulator in Pseudomonas aeruginosa. nih.gov These inhibitors induce instability in the LasR structure, leading to the dissociation of its functional dimeric form. nih.gov Gene expression assays confirmed that some of these compounds were able to downregulate the lasR and rhlR QS genes. nih.gov
Another study identified a novel benzimidazole compound, ABC-1, which exhibits broad-spectrum inhibition of bacterial biofilm formation. nih.gov It was shown to be effective against multiple Gram-negative pathogens like V. cholerae and P. aeruginosa, as well as Gram-positive bacteria such as S. aureus. nih.gov The mechanism of action for ABC-1 was hypothesized to involve the inhibition of c-di-GMP signaling, a key pathway in biofilm formation. nih.gov
Structure Activity Relationship Sar Studies and Rational Molecular Design
Influence of Substituent Electronic and Steric Properties on Bioactivity
The biological activity of derivatives based on the N-1-substituted benzimidazole (B57391) scaffold is highly sensitive to the electronic and steric nature of substituents on the aromatic rings. plu.mx SAR studies on various N-acyl and N-alkyl benzimidazoles reveal that both electron-donating and electron-withdrawing groups, as well as the size of the substituents, can profoundly modulate potency and selectivity. nih.govnih.gov
For instance, in one study on (1H-benzimidazol-2-ylmethyl)-N-(4-phenyl)amine derivatives, the introduction of any substituent—whether electron-donating (e.g., -OCH3, -CH3) or electron-withdrawing (e.g., -Cl, -Br)—onto the phenyl ring diminished the antibacterial activity compared to the unsubstituted parent compound. plu.mxresearchgate.net This suggests that for that specific biological target, an unadorned phenyl ring is optimal for activity. Conversely, in other contexts, such as the development of anti-inflammatory agents, specific substitutions are crucial. The addition of an acetamide (B32628) moiety to a benzimidazole derivative was found to increase bradykinin (B550075) B1 receptor antagonist activity significantly, with an IC50 of 15 nM compared to the parent's 3500 nM. nih.gov
Furthermore, research on N-substituted benzimidazole-derived Schiff bases demonstrated that attaching a phenyl ring to the nitrogen atom of the benzimidazole nucleus, combined with a 4-N,N-diethylamino-2-hydroxyphenyl ring on the imine side, had a pronounced positive impact on antiproliferative activity. mdpi.com This highlights a synergistic effect between substituents on different parts of the molecule.
| Substituent | Position | Electronic/Steric Property | Observed Effect on Bioactivity | Reference |
|---|---|---|---|---|
| -OCH3, -CH3 | para-position of phenylamine | Electron-donating | Diminished antibacterial activity | plu.mx |
| -Cl, -Br | para-position of phenylamine | Electron-withdrawing | Diminished antibacterial activity | researchgate.net |
| Acetamide moiety | - | Introduces H-bond donor/acceptor | Increased bradykinin B1 receptor antagonist activity | nih.gov |
| Phenyl ring | N1 of benzimidazole | Bulky, aromatic | Enhanced antiproliferative activity (in combination with other groups) | mdpi.com |
| p-NO2, p-Br | N1-Ph and C2-Ph | Electron-withdrawing | High anti-inflammatory activity | nih.gov |
Positional Effects of Substituents on Ligand-Target Recognition
The specific placement of substituents on the benzimidazole scaffold or its appended groups—known as positional isomerism—critically influences ligand-target recognition and subsequent biological response. Even minor shifts in a substituent's position can lead to significant changes in binding affinity and efficacy by altering the molecule's conformation, electronic distribution, and ability to form key interactions with a target protein. acs.orgnih.gov
A compelling example is seen in a study of bis-2-(n-pyridyl)-1H-benzimidazoles, where the attachment point on the pyridine (B92270) ring (ortho, meta, or para) dramatically affected DNA binding. The meta- and para-pyridyl derivatives showed significantly higher binding affinities compared to the ortho-pyridyl isomer. acs.orgnih.gov Computational analysis revealed that the ortho-isomer could form an intramolecular hydrogen bond, which conferred conformational rigidity and likely hindered its ability to adopt the optimal geometry for binding to the DNA minor groove. acs.org
Similarly, in the design of selective metal ion sensors, the position of a chalcone-tethered 1,2,3-triazole on a phenyl ring (ortho, meta, vs. para) resulted in distinct sensitivities and limits of detection for Co(II) and Cu(II) ions. rsc.org This demonstrates that the spatial arrangement of functional groups is crucial for the precise coordination and recognition of a target. These findings underscore the importance of exploring positional isomers during the lead optimization phase to fine-tune ligand-target interactions for enhanced potency and selectivity. nih.gov
| Scaffold | Substituent Position | Effect on Target Recognition/Activity | Rationale | Reference |
|---|---|---|---|---|
| bis-2-(pyridyl)-1H-benzimidazoles | ortho-pyridyl | Lower DNA binding affinity | Intramolecular H-bond causes conformational rigidity | acs.orgnih.gov |
| bis-2-(pyridyl)-1H-benzimidazoles | meta- and para-pyridyl | Higher DNA binding affinity | Greater conformational flexibility allows for optimal binding | acs.orgnih.gov |
| Chalcone-1,2,3-triazole hybrids | ortho vs. meta vs. para | Different limits of detection for Co(II) and Cu(II) | Altered spatial arrangement for metal coordination | rsc.org |
Comparative Analysis of Homologues and Analogues
The systematic modification of a lead compound to generate homologues (compounds differing by a repeating unit, such as a methylene (B1212753) group) and analogues (compounds with similar structures but different atoms or functional groups) is a cornerstone of medicinal chemistry. This approach allows for the probing of specific structural features and their contribution to biological activity.
Studies on N-acylsulfonamides, which are bioisosteres of the N-acyl group in acetamide derivatives, provide insight into this process. Replacing the carbonyl moiety of an N-acylsulfonamide with bioisosteres like an oxetane (B1205548) or a 5-membered heterocycle can lead to analogues with comparable biological activity, while altering physicochemical properties such as acidity and geometry. escholarship.org This highlights how functional group analogues can be used to overcome liabilities of a parent molecule while retaining desired activity.
Development of Design Hypotheses for Modulated Activity Profiles
Based on accumulated SAR data, rational design hypotheses can be formulated to guide the synthesis of new derivatives with intentionally modulated or improved activity profiles. The benzimidazole scaffold offers a versatile platform for such hypothesis-driven design. researchgate.netnih.gov
One design strategy involves molecular hybridization, where two or more pharmacophoric units are combined into a single molecule to target multiple pathways or to enhance affinity for a single target. nih.gov For example, a design hypothesis could be: "Integrating the benzimidazole core, known to interact with kinase enzymes, with a hydroxamate moiety, a classic zinc-binding group for histone deacetylase (HDAC) inhibition, will yield hybrid molecules with potent HDAC inhibitory activity." This hypothesis led to the successful synthesis of novel benzimidazole-hydroxamate analogues that showed significant HDAC inhibition and anti-proliferative effects on tumor cells. researchgate.net
Another design hypothesis could focus on altering the linker between the benzimidazole core and a substituent. In the development of PET imaging ligands for the mGluR2 receptor, a key design element was the central cyclic amine core linking the benzimidazole-like scaffold to a substituted phenyl ring. nih.gov A hypothesis could be: "Modifying the length and rigidity of the N-substituent on the benzimidazole will optimize the spatial orientation of the molecule within the mGluR2 binding pocket, enhancing binding affinity and selectivity." This type of hypothesis-driven modification is central to optimizing ligand-receptor interactions.
Fragment-Based and Scaffold-Hopping Approaches in Design
Modern drug discovery often employs advanced strategies like fragment-based design and scaffold hopping to explore novel chemical space and identify new lead compounds. nih.gov
Fragment-Based Approaches: This strategy involves identifying small molecular fragments that bind weakly to a biological target and then growing or linking them to create a more potent lead. The "Acetamide" and "N-1H-benzo[D]imidazol-1-YL" components of the title compound can be considered as two distinct fragments. A fragment-based approach might involve screening a library of benzimidazole-containing fragments and a separate library of acetamide-like fragments to identify binders, which could then be synthetically linked to generate a high-affinity ligand.
Scaffold-Hopping: This computational or knowledge-based strategy aims to replace the central core (scaffold) of a known active molecule with a structurally different core, while maintaining the original's key pharmacophoric features and biological activity. nih.govuniroma1.it The benzimidazole ring is an excellent candidate for scaffold hopping. researchgate.net Starting with the "Acetamide, N-1H-benzo[D]imidazol-1-YL-" structure, a medicinal chemist might replace the benzimidazole core with other bicyclic heterocycles like imidazopyridine, indazole, or benzothiazole. The goal is to discover a novel chemotype that retains the desired activity but possesses improved properties, such as enhanced metabolic stability, better solubility, or a non-infringing intellectual property position. nih.govresearchgate.net For example, triazolopyridine was identified as a successful scaffold hop replacement for an imidazopyridazine core in the development of PIM-1 kinase inhibitors. uniroma1.it
Advanced Applications and Future Research Directions of the Benzimidazole Acetamide Motif
Role as Versatile Building Blocks in Organic Synthesis
The benzimidazole-acetamide scaffold is a valuable building block in organic synthesis, primarily due to its accessible synthetic routes and the reactivity of its intermediates. A common and effective strategy involves the initial synthesis of an N-(benzimidazol-yl)-2-chloroacetamide intermediate. This key intermediate serves as a versatile precursor for a wide array of derivatives through nucleophilic substitution reactions.
The synthesis typically begins with the acylation of an amino-benzimidazole with chloroacetyl chloride. The resulting chloroacetamide derivative can then be reacted with various nucleophiles, such as substituted amines, thiols, or heterocyclic mercaptans, to generate extensive libraries of new compounds. benthamscience.comproquest.comnih.gov This modular approach allows for systematic structural modifications to explore structure-activity relationships (SAR) for various biological targets.
For instance, reacting N-(1H-benzimidazol-2-yl)-2-chloroacetamide with substituted 2-mercapto heterocyclic rings has been used to produce novel antimicrobial agents. benthamscience.com Similarly, a series of 2-[2-(3-nitrophenyl)-1H-benzimidazol-1-yl]-acetamide derivatives with potential anthelmintic activity were synthesized by reacting an ethyl acetate (B1210297) precursor with various primary amines and hydrazines. proquest.com This highlights the scaffold's utility in creating diverse molecular architectures for drug discovery.
Table 1: Examples of Synthetic Transformations Using Benzimidazole-Acetamide Intermediates
| Intermediate | Nucleophile/Reagent | Resulting Compound Class | Reference |
|---|---|---|---|
| N-(1H-benzimidazol-2-yl)-2-chloroacetamide | Substituted 2-mercapto heterocycles | N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives | benthamscience.com |
| Ethyl [2-(3-nitrophenyl)-1H-benzimidazole-1-yl]acetate | Primary amines, substituted hydrazines | 2-[2-(3-nitrophenyl)-1H-benzimidazol-1-yl]acetamide analogues | proquest.com |
| 4-(2-chloro acetamido) benzoic acid | 2-mercaptobenzimidazole, then substituted anilines | 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides | nih.gov |
Potential as Chemical Probes for Biological Systems
The inherent photophysical properties of the benzimidazole (B57391) ring, combined with the coordination capabilities of the acetamide (B32628) side chain, make this motif a promising candidate for the development of chemical probes. These probes are designed to detect and quantify specific analytes, such as metal ions or biomolecules, in biological systems through changes in their fluorescence signals.
A notable example is the synthesis of a highly selective fluorescent "turn-off" probe for cobalt (II) ions, which incorporates a benzimidazole-bis-acetamide structure. mdpi.comresearchgate.net In its free form, the probe is fluorescent. Upon binding Co2+, the fluorescence is quenched due to a Photoinduced Electron Transfer (PET) mechanism. mdpi.comresearchgate.net This probe demonstrated high sensitivity with a low detection limit and excellent selectivity for Co2+ over other competing metal ions. mdpi.comresearchgate.net
Furthermore, benzimidazole derivatives are being explored for labeling and imaging applications. A benzimidazole-derived fluorophore, B2, has been successfully used for labeling bacterial outer membrane vesicles (OMVs), enabling their study via flow cytometry and confocal microscopy. consensus.app While most benzimidazole moieties fluoresce in the UV region, which can be problematic for live-cell imaging, researchers are developing derivatives, such as those incorporating an acrylate (B77674) group, that shift the fluorescence to the visible spectrum and can act as "turn-on" probes for biothiols like cysteine. mdpi.com The acetamide linker can be instrumental in tethering these fluorophores to specific cellular targets or in modulating their photophysical properties.
Table 2: Benzimidazole-Acetamide Based Chemical Probes
| Probe Name/Structure | Target Analyte | Mechanism | Key Features | Reference |
|---|---|---|---|---|
| 2,2′-((3-(1H-benzo[d]imidazol-2-yl)-1,2-phenylene)bis(oxy))bis(N-(quinolin-8-yl)acetamide) | Cobalt (II) ions (Co²⁺) | Fluorescence quenching via Photoinduced Electron Transfer (PET) | High selectivity and sensitivity; detection limit of 3.56 μmol L⁻¹ | mdpi.comresearchgate.net |
| ABIA (Anthracene-Benzimidazole-Acrylate) | Cysteine (Cys) | Fluorescence "turn-on" upon reaction with the mercapto group | Visible region fluorescence, suitable for biological applications | mdpi.com |
Exploration in Coordination Chemistry and Metal Complex Formation
The benzimidazole-acetamide scaffold is an excellent ligand for the formation of metal complexes due to the presence of multiple donor atoms: the pyridine-type nitrogen of the imidazole (B134444) ring and the carbonyl oxygen of the acetamide group. This chelating ability has been exploited to synthesize a variety of coordination complexes with transition metals such as copper(II), zinc(II), nickel(II), silver(I), and cobalt(II). nih.gov
The coordination of the benzimidazole ligand to a metal center can significantly alter the biological properties of the organic molecule, often leading to enhanced activity. For example, a series of novel Cu(II), Zn(II), Ni(II), and Ag(I) complexes with bis-benzimidazole derivatives were synthesized and showed greater cytotoxic activity against human cancer cell lines than the free ligands. nih.gov Similarly, metal complexes of benzimidazole-derived sulfonamides have been prepared and characterized, with their molecular structures often showing tetrahedral or octahedral geometry around the metal center. researchgate.net The resulting complexes are investigated for their potential as antimicrobial and anticancer agents. nih.govresearchgate.netnih.gov
The structural versatility of the ligand allows for fine-tuning of the electronic and steric properties of the resulting metal complexes, which in turn influences their stability, reactivity, and biological efficacy.
Prospects in Catalyst Development and Organic Transformations
While the biological applications of benzimidazole-acetamide metal complexes are widely studied, their potential in catalysis is an emerging area of interest. The ability of these scaffolds to form stable complexes with transition metals, which are the cornerstone of many catalytic cycles, suggests significant promise.
Ruthenium(II) complexes bearing benzimidazole derivative ligands have demonstrated good catalytic activity in the transfer hydrogenation of ketones, an important transformation in organic synthesis. dergi-fytronix.com Although these specific examples did not feature an acetamide group, they establish the principle that benzimidazole-metal complexes can be effective catalysts. The acetamide moiety could serve as an additional coordination site, potentially influencing the stability and selectivity of the catalyst.
Furthermore, heterogeneous catalysts are being developed by immobilizing metal complexes, including those with Schiff base ligands, onto solid supports like MCM-41 for the green synthesis of benzimidazole derivatives. dntb.gov.ua This approach enhances catalyst reusability and simplifies product purification. The development of chiral benzimidazole-acetamide ligands could also open avenues in asymmetric catalysis. The kinetic studies of reactions, such as those performed under phase transfer catalysis conditions for the synthesis of benzimidazole derivatives, provide valuable insights for optimizing catalytic processes. researchgate.net
Emerging Research Opportunities in Chemical Biology and Medicinal Chemistry Scaffold Development
The benzimidazole-acetamide motif is considered a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This has led to its exploration in a wide range of therapeutic areas.
Neuroprotection: Newly synthesized benzimidazole-acetamide derivatives have been shown to have neuroprotective effects in models of ethanol-induced neurodegeneration. acs.org These compounds can modulate oxidative stress and neuroinflammation, suggesting their potential for treating neurodegenerative diseases. acs.org
Anticancer Activity: A significant body of research focuses on benzimidazole-acetamide derivatives as anticancer agents. nih.govsemanticscholar.org For example, a series of 2-((1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted-4-oxothiazolidin-3-yl)acetamides showed remarkable cytotoxicity against the HCT116 human colorectal carcinoma cell line. nih.gov Another study on N-alkyl-2-(2-undecyl-1H-benzimidazol-1-yl)acetamides identified them as promising antiproliferative agents for invasive breast cancer. preprints.org
Antimicrobial and Anthelmintic Activity: The scaffold is also a fertile ground for the discovery of new antimicrobial and anthelmintic drugs. Derivatives have shown potent activity against various bacterial and fungal strains. benthamscience.comnih.gov Furthermore, molecular modeling studies on 2-[2-(3-nitrophenyl)-1H-benzimidazol-1-yl]-acetamide derivatives suggest they act as anthelmintics by binding to β-tubulin. proquest.com
The continued exploration of this scaffold, aided by computational tools like molecular docking, allows for the rational design of new derivatives with improved potency and selectivity for specific biological targets, ensuring its prominence in future drug discovery efforts.
Table 3: Therapeutic Applications of the Benzimidazole-Acetamide Scaffold
| Therapeutic Area | Example Derivative Class | Biological Target/Effect | Reference |
|---|---|---|---|
| Neuroprotection | Benzimidazole acetamide derivatives (FP1, FP7, FP8) | Reduction of oxidative stress and neuroinflammation | acs.org |
| Anticancer | 2-((1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted 4-oxothiazolidin-3-yl)acetamides | Cytotoxicity against HCT116 colorectal cancer cells | nih.gov |
| Anticancer | N-alkyl-2-(2-undecyl-1H-benzimidazol-1-yl)acetamides | Antiproliferative activity against MDA-MD231 breast cancer cells | preprints.org |
| Antimicrobial | N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives | Antifungal and antibacterial activity | benthamscience.com |
| Anthelmintic | 2-[2-(3-nitrophenyl)-1H-benzimidazol-1-yl]acetamide derivatives | Inhibition of Pheretima posthuma (earthworm) | proquest.com |
Q & A
Q. What are the standard synthetic protocols for preparing acetamide derivatives incorporating 1H-benzo[d]imidazole moieties?
The synthesis typically involves multi-step reactions, such as condensation of substituted benzimidazoles with chloroacetamide derivatives under reflux conditions. For example, 2-(2-(substituted thio)-1H-benzo[d]imidazol-1-yl)acetamide derivatives are synthesized by reacting acetohydrazides with phthalic anhydride in glacial acetic acid, followed by recrystallization from ethanol . Key characterization methods include IR spectroscopy (to confirm C=O, N-H, and C=N bonds) and NMR (to verify substituent positions and purity). Yields vary between 40–50%, depending on substituents and reaction optimization .
Q. How are structural and purity validation methods applied to acetamide-benzimidazole hybrids?
Structural validation employs FT-IR, -NMR, -NMR, and elemental analysis. For instance, in 2-(1H-benzo[d]imidazol-1-yl)-N-(4H-1,2,4-triazol-4-yl)acetamide, IR peaks at 1660 cm confirm the acetamide carbonyl group, while -NMR signals at δ 4.62 ppm (CH) and aromatic proton patterns (δ 7.2–8.3 ppm) corroborate the hybrid structure. Elemental analysis (e.g., C, H, N percentages) ensures purity .
Q. What preliminary biological screening approaches are used for these compounds?
Initial screenings focus on antimicrobial or anticancer activity. For example, 3-((1H-benzo[d]imidazol-1-yl)methyl)-4H-1,2,4-triazol-4-amine derivatives are tested against bacterial/fungal strains via agar dilution methods, with MIC values (1.5–3.125 µg/mL) indicating potent activity . Anticancer evaluations involve thiazolo[3,2-a]pyrimidine derivatives synthesized from benzimidazole precursors, assayed against cancer cell lines using MTT or fluorescence-based viability tests .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data for benzimidazole-acetamide interactions?
Density-functional theory (DFT) calculations, such as B3LYP/6-311++G(d,p), model vibrational frequencies and solvent effects. For example, DFT studies on 4-(imidazol-1-yl)phenol in DMSO or ethanol reveal shifts in N-H stretching modes due to hydrogen bonding, reconciling discrepancies between solid-phase and solution-phase IR spectra . Molecular docking (e.g., AutoDock Vina) further clarifies binding modes, as seen in compounds like 9c, which show distinct binding poses in enzyme active sites compared to analogs .
Q. What strategies optimize reaction conditions for improved yields in benzimidazole-acetamide synthesis?
Systematic variation of catalysts, solvents, and temperatures is critical. In the synthesis of 2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetamides, Ugi-3CR multicomponent reactions achieve higher yields (~60%) when using polar aprotic solvents (DMF) and room-temperature cyclization, minimizing side reactions . Microwave-assisted synthesis can also reduce reaction times for thiazole-triazole hybrids .
Q. How do structural modifications influence cyclooxygenase (COX) inhibition in benzimidazole-acetamide derivatives?
Introducing electron-withdrawing groups (e.g., fluorine, bromine) at the benzimidazole C-5 position enhances COX-2 selectivity. For instance, N-(1,3-dioxoisoindolin-2-yl)-2-(2-(methylthio)-1H-benzo[d]imidazol-1-yl)acetamide shows IC values <10 µM due to improved hydrophobic interactions with the COX-2 active site. SAR studies correlate substituent size/polarity with inhibition potency .
Q. What advanced spectroscopic techniques address challenges in characterizing dynamic molecular conformations?
--HMBC NMR and 2D NOESY experiments resolve rotational isomerism in compounds like diethyl α-amino phosphonates. These methods identify spatial proximity between benzimidazole protons and phosphonate groups, confirming preferred conformations in solution . Variable-temperature NMR further elucidates tautomeric equilibria in imidazole derivatives .
Methodological Notes
- Contradiction Analysis : Conflicting bioactivity data (e.g., variable MIC values across studies) may arise from differences in assay protocols (e.g., broth microdilution vs. disk diffusion). Standardized CLSI/M07-A9 guidelines are recommended for antimicrobial studies .
- Data Reproducibility : Reaction yields for acetamide-benzimidazole hybrids depend on anhydrous conditions and inert atmospheres. Trace moisture during cyclization steps can reduce yields by 15–20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
